

N-(4-fluorophenyl)-2-methylbenzamide synthesis protocol

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Compound of Interest

Compound Name: *N*-(4-fluorophenyl)-2-methylbenzamide

Cat. No.: B3841723

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Application Note: Synthesis and Characterization of **N-(4-fluorophenyl)-2-methylbenzamide**

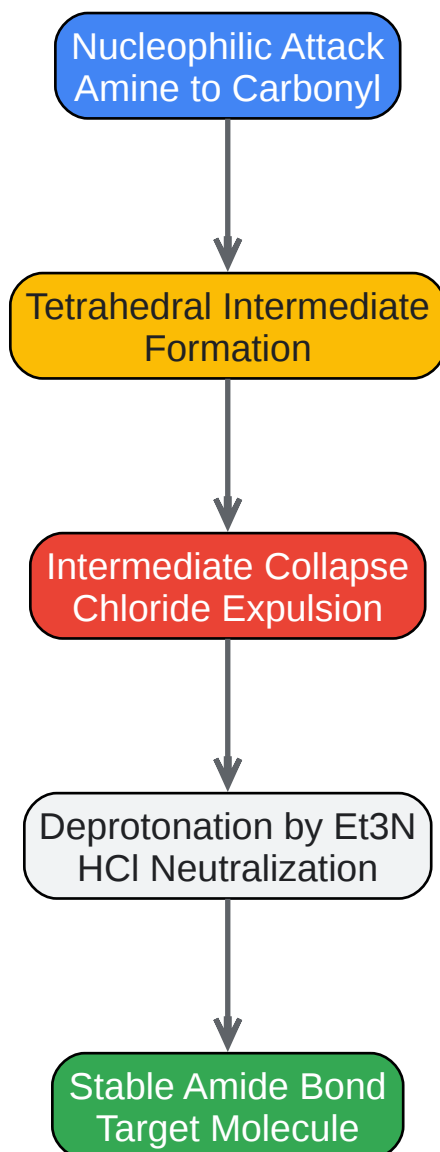
Introduction to the Fluorinated Benzamide Scaffold

Fluorinated benzamides represent a privileged structural motif in both medicinal chemistry and agrochemical development. The strategic incorporation of a fluorine atom on the aniline ring profoundly modulates the molecule's lipophilicity, metabolic stability, and target-binding affinity. Specifically, **N-(4-fluorophenyl)-2-methylbenzamide** (CAS: 199121-61-4)[1] serves as a critical intermediate and core structural motif in the synthesis of advanced pesticidal compositions[2] and therapeutic heterocyclic compounds targeting neurological and proliferative disorders[3].

Mechanistic Insights & Experimental Rationale

This protocol details a highly efficient, modified Schotten-Baumann-type nucleophilic acyl substitution performed in an anhydrous organic solvent[4]. Rather than relying on rigid, generalized coupling methods, this workflow is engineered with specific chemical causalities in mind:

- **Acyl Chloride Activation:** We utilize 2-methylbenzoyl chloride (o-toluoyl chloride) instead of 2-methylbenzoic acid. This bypasses the need for expensive peptide coupling reagents (e.g., HATU, EDC) and leverages the highly electrophilic carbonyl carbon of the acyl chloride to drive rapid reaction kinetics.
- **Base Selection (Triethylamine):** The coupling reaction generates equimolar amounts of hydrochloric acid (HCl). Triethylamine (Et 3N) is employed as an acid scavenger. Without it, the generated HCl would protonate the weakly nucleophilic 4-fluoroaniline, rendering it unreactive and stalling the reaction.
- **Solvent Choice (Dichloromethane):** Anhydrous DCM provides excellent solubility for both the starting materials and the resulting amide, while remaining strictly inert to the highly reactive acyl chloride.
- **Temperature Control (0 °C to RT):** The initial addition is performed at 0 °C to control the highly exothermic formation of the tetrahedral intermediate. This thermal control minimizes side reactions, such as ketene formation or solvent degradation, ensuring high crude purity.



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Mechanistic pathway of the nucleophilic acyl substitution forming the amide bond.

Experimental Protocol

Note: This protocol is designed as a self-validating system. The sequential washing strategy systematically removes unreacted starting materials, ensuring that the final crystallization yields highly pure product.

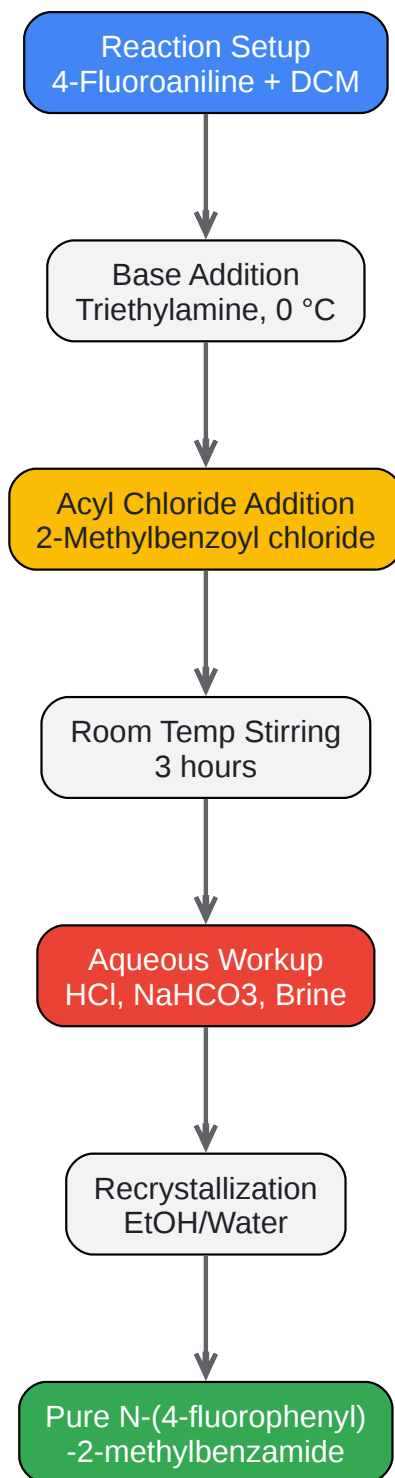
Reagents Required:

- 4-Fluoroaniline: 10.0 mmol (1.11 g)
- 2-Methylbenzoyl chloride: 11.0 mmol (1.70 g)
- Triethylamine (Et 3N): 15.0 mmol (1.52 g / 2.1 mL)
- Dichloromethane (DCM), anhydrous: 30 mL

Step-by-Step Methodology:

- **Reaction Setup:** Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with an inert gas (N₂ or Argon) to prevent premature hydrolysis of the acyl chloride.
- **Dissolution:** Add 4-fluoroaniline (10.0 mmol) and anhydrous DCM (20 mL) to the flask. Stir until fully dissolved.
- **Base Addition & Cooling:** Add Triethylamine (15.0 mmol) to the solution. Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.
- **Controlled Acylation:** Dissolve 2-methylbenzoyl chloride (11.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using a syringe or addition funnel. (Causality: Dropwise addition prevents localized heating and suppresses the formation of di-acylated side products).
- **Reaction Progression:** Remove the ice bath after complete addition. Allow the reaction to warm to room temperature (20–25 °C) and stir for 3 hours. Validate reaction completion via TLC (Hexanes:Ethyl Acetate, 3:1, UV detection).
- **Aqueous Workup (Self-Validation Step):**
 - Transfer the mixture to a separatory funnel.
 - Wash with 1.0 M HCl (2 x 20 mL). (Purpose: Removes unreacted 4-fluoroaniline and Et 3 N·HCl salts).

- Wash with saturated aqueous NaHCO_3 (20 mL). (Purpose: Neutralizes residual acid and removes unreacted 2-methylbenzoic acid generated from trace hydrolysis).
- Wash with brine (20 mL) to remove bulk water.
- Isolation: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4). Filter and concentrate under reduced pressure using a rotary evaporator.
- Purification: Recrystallize the crude solid from a mixture of hot Ethanol and Water to afford pure **N-(4-fluorophenyl)-2-methylbenzamide** as a white crystalline solid.



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Workflow for the synthesis of **N-(4-fluorophenyl)-2-methylbenzamide** via acyl chloride.

Data Presentation

Table 1: Reaction Optimization and Yields Optimization parameters demonstrating the causality between solvent/base selection and overall reaction efficiency.

Solvent	Base	Temperature Profile	Time (h)	Isolated Yield (%)	Purity (HPLC)
THF	K ₂ CO ₃	Reflux	6	65%	92%
DCM	Pyridine	0 °C to RT	4	82%	96%
Toluene	Et ₃ N	0 °C to RT	5	78%	94%
DCM	Et ₃ N	0 °C to RT	3	94%	>98%

Table 2: Analytical Characterization Data Expected spectral data for the validation of the synthesized **N-(4-fluorophenyl)-2-methylbenzamide**.

Analytical Technique	Observed Data
¹ H NMR (400 MHz, CDCl ₃)	δ 7.65-7.58 (m, 2H), 7.49 (d, J=7.5 Hz, 1H), 7.42-7.35 (m, 1H), 7.30-7.22 (m, 2H), 7.08-7.00 (m, 2H), 2.48 (s, 3H)
¹³ C NMR (100 MHz, CDCl ₃)	δ 168.4 (C=O), 159.5 (d, J=243 Hz, C-F), 136.5, 136.1, 134.2, 131.2, 130.4, 126.8, 125.9, 121.8 (d, J=8 Hz), 115.7 (d, J=22 Hz), 19.8 (CH ₃)
LC-MS (ESI+)	m/z calculated for C ₁₄ H ₁₃ FNO [M+H] ⁺ : 230.10; Found: 230.11
Melting Point	142 - 144 °C

References

- [1] Title: 199121-61-4 | **N-(4-Fluorophenyl)-2-methylbenzamide** Source: ChemScene URL:
- [4] Title: 1-acyl-2,3-dihydro-4(1H)-quinolinone-4-oxime derivative, process for the production thereof, pharmaceutical composition and intermediates Source: Google Patents

(EP0243982A1) URL:

- [2] Title: Molecules having pesticidal utility, and intermediates, compositions and methods related thereto Source: Google Patents (CN113444016A) URL:
- [3] Title: Therapeutic heterocyclic compounds Source: Google Patents (JP7049519B2) URL:

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Sources

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